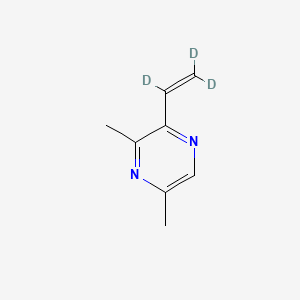

3,5-Dimethyl-2-vinylpyrazine-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H10N2 |

|---|---|

Molekulargewicht |

137.20 g/mol |

IUPAC-Name |

3,5-dimethyl-2-(1,2,2-trideuterioethenyl)pyrazine |

InChI |

InChI=1S/C8H10N2/c1-4-8-7(3)10-6(2)5-9-8/h4-5H,1H2,2-3H3/i1D2,4D |

InChI-Schlüssel |

ZUOLEJGELMNGPM-KBWBXHAQSA-N |

Isomerische SMILES |

[2H]C(=C([2H])C1=NC=C(N=C1C)C)[2H] |

Kanonische SMILES |

CC1=CN=C(C(=N1)C)C=C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3,5-Dimethyl-2-vinylpyrazine-d3 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical methodologies for 3,5-Dimethyl-2-vinylpyrazine-d3. This deuterated pyrazine (B50134) derivative is a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of its non-deuterated analogue, a known flavor compound. Due to the limited availability of experimental data for the deuterated compound, this guide leverages data from its close structural analogs to provide estimations for its physicochemical properties and spectral characteristics. Detailed hypothetical protocols for its synthesis and analysis are presented, along with visualizations of these workflows.

Chemical Properties

This compound is the deuterated isotopologue of 3,5-dimethyl-2-vinylpyrazine. Its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of the corresponding non-deuterated compound in various matrices.[1]

The physicochemical properties of this compound are not extensively documented in the literature. However, computed properties are available and experimental data for structurally similar compounds can provide valuable estimations.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇D₃N₂ | PubChem[2] |

| Molecular Weight | 137.20 g/mol | PubChem[2] |

| IUPAC Name | 3,5-dimethyl-2-(1,2,2-trideuterioethenyl)pyrazine | PubChem[2] |

| XLogP3 | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 137.103228565 | PubChem[2] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[2] |

Table 2: Experimental Physicochemical Properties of a Structurally Similar Compound: 2,5-Dimethylpyrazine

| Property | Value | Source |

| Boiling Point | 155 °C (lit.) | ChemicalBook[3] |

| Density | 0.99 g/mL at 25 °C (lit.) | ChemicalBook[3] |

| Refractive Index | n20/D 1.502 (lit.) | ChemicalBook[3] |

| Flash Point | 147 °F | ChemicalBook[3] |

Experimental Protocols

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process starting from 2,3,5-trimethylpyrazine (B81540). The first step is the oxidation of one of the methyl groups to an aldehyde, followed by a Horner-Wadsworth-Emmons olefination using a deuterated phosphonate (B1237965) reagent to introduce the deuterated vinyl group.

Step 1: Oxidation of 2,3,5-trimethylpyrazine to 3,5-dimethylpyrazine-2-carbaldehyde (B3418563)

-

To a solution of 2,3,5-trimethylpyrazine (1 equivalent) in a suitable solvent such as dioxane, add selenium dioxide (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield 3,5-dimethylpyrazine-2-carbaldehyde.

Step 2: Horner-Wadsworth-Emmons Olefination

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of deuterated diethyl (d3-methyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C and add a strong base such as n-butyllithium (1.2 equivalents) dropwise.

-

Stir the mixture at -78 °C for 30 minutes to generate the phosphonate ylide.

-

Add a solution of 3,5-dimethylpyrazine-2-carbaldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Caption: Proposed synthetic workflow for this compound.

Proposed Analytical Protocol (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for the analysis of volatile and semi-volatile compounds like pyrazines.[4][5]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of a suitable internal standard (if not the target analyte itself).

-

Seal the vial and incubate at 60-80°C for 15-30 minutes to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 20-40 minutes.

-

Desorb the extracted analytes from the SPME fiber in the GC injector.

GC-MS Parameters:

-

Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of pyrazines.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp 1: Increase to 150 °C at 5 °C/min.

-

Ramp 2: Increase to 240 °C at 10 °C/min, hold for 5 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Caption: Proposed GC-MS analytical workflow for this compound.

Predicted Spectroscopic Data

Mass Spectrum (Electron Ionization):

-

Molecular Ion (M+•): The molecular ion peak is expected at m/z 137.

-

Key Fragmentation: Pyrazines typically undergo fragmentation through the loss of a methyl group (-15 amu), followed by the loss of HCN (-27 amu). For the deuterated vinyl group, characteristic losses of deuterated fragments would be expected. The fragmentation pattern of the non-deuterated analog, 3,5-dimethyl-2-vinylpyrazine, would show a molecular ion at m/z 134.

¹H NMR Spectrum:

-

Aromatic Region: A singlet corresponding to the proton on the pyrazine ring is expected.

-

Methyl Region: Two singlets corresponding to the two methyl groups on the pyrazine ring.

-

Vinyl Region: The deuteration of the vinyl group will result in the absence of signals in the typical vinyl proton region (around 5-7 ppm).

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically studied. However, various alkylpyrazines have been reported to exhibit some biological activities, including antimicrobial properties. There is currently no direct evidence linking 3,5-Dimethyl-2-vinylpyrazine or its close analogs to specific cellular signaling pathways.

Future research could investigate the potential effects of this class of compounds on common signaling cascades involved in cellular processes such as proliferation, inflammation, and apoptosis.

Caption: General schematic for investigating potential cell signaling effects.

Conclusion

This compound is a valuable analytical tool for researchers in the fields of flavor chemistry and drug metabolism. While experimental data on this specific deuterated compound is limited, this guide provides a solid foundation based on computed data, information from structural analogs, and established synthetic and analytical methodologies. The proposed protocols and predicted spectral data herein serve as a starting point for further experimental investigation and application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C8H10N2 | CID 171391323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3,5-Dimethyl-2-vinylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dimethyl-2-vinylpyrazine-d3, a deuterated isotopologue of a known flavoring compound. Its primary application in research and drug development is as a high-purity internal standard for sensitive and accurate quantification of the corresponding non-deuterated analyte in complex matrices using mass spectrometry.

Compound Identification and Properties

This compound is a stable, isotopically labeled version of 3,5-Dimethyl-2-vinylpyrazine. The deuterium (B1214612) atoms are located on the vinyl group, providing a distinct mass shift for analytical purposes.

Chemical and Physical Data

The key properties of this compound and its non-deuterated analogue are summarized below for easy comparison.

| Property | This compound | 3,5-Dimethyl-2-vinylpyrazine (non-deuterated) |

| IUPAC Name | 3,5-dimethyl-2-(1,2,2-trideuterioethenyl)pyrazine[1] | 2-Ethenyl-3,5-dimethylpyrazine |

| Synonyms | 3,5-Dimethyl-2-(vinyl-d3)pyrazine | 2-Vinyl-3,5-dimethylpyrazine |

| CAS Number | 1082581-88-1[2] | 157615-33-3 |

| Molecular Formula | C₈H₇D₃N₂[2] | C₈H₁₀N₂ |

| Molecular Weight | 137.20 g/mol [1] | 134.18 g/mol |

| Monoisotopic Mass | 137.103228565 Da[1] | 134.084398 Da |

| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to pale yellow liquid |

| Odor | Earthy, musty, roasted hazelnut nuances (inferred from non-deuterated form)[3] | Earthy, musty, roasted hazelnut |

Applications in Research and Drug Development

The primary and most critical application of this compound is its use as an internal standard in quantitative bioanalytical assays, particularly those employing isotope dilution mass spectrometry (IDMS).

-

Internal Standard for LC-MS/MS: In drug metabolism and pharmacokinetic (DMPK) studies, researchers often need to quantify the levels of a drug candidate or its metabolites in biological fluids like plasma or urine. Deuterated standards are ideal for this purpose. Because this compound is chemically identical to the natural analyte, it co-elutes during liquid chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. Its higher mass, however, allows the detector to distinguish it from the non-deuterated target compound. This enables precise correction for sample loss during extraction and for signal variability, leading to highly accurate and reproducible quantification.

-

Tracer Studies: Stable isotope-labeled compounds can be used as tracers in metabolic studies to follow the fate of a molecule through a biological system without the need for radioactive labels.

Synthesis and Manufacturing

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process:

-

Synthesis of 2-Acetyl-3,5-dimethylpyrazine (Precursor): This precursor can be prepared from commercially available starting materials. One documented method involves the bromination of 2-ethyl-3,5-dimethylpyrazine, followed by oxidation to the corresponding ketone.[3]

-

Deuterated Wittig Reaction: The vinyl-d3 group is introduced by reacting the acetyl precursor with a deuterated Wittig reagent.

References

In-Depth Technical Guide: 3,5-Dimethyl-2-vinylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-2-vinylpyrazine-d3 is the deuterated isotopologue of 3,5-dimethyl-2-vinylpyrazine, a naturally occurring volatile organic compound found in various food products, contributing to their characteristic aroma. The incorporation of deuterium (B1214612) atoms into the vinyl group of the molecule makes it a valuable tool in analytical chemistry, primarily as an internal standard for quantitative analysis by mass spectrometry-based techniques. This guide provides a comprehensive overview of the molecular properties, a plausible synthesis protocol, and its principal application in stable isotope dilution analysis (SIDA).

Core Molecular Data

The key quantitative data for this compound are summarized in the table below, providing a clear comparison of its fundamental properties.

| Property | Value |

| Molecular Formula | C₈H₇D₃N₂ |

| IUPAC Name | 3,5-dimethyl-2-(1,2,2-trideuterioethenyl)pyrazine[1] |

| Molecular Weight | 137.20 g/mol [1] |

| Exact Mass | 137.103228565 Da[1] |

Physicochemical Properties

| Property | Value |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 25.8 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 122 |

Experimental Protocols

Objective: To synthesize this compound.

Materials:

-

Magnesium turnings

-

Tribromoethylene-d3

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

Step 1: Preparation of Deuterated Vinyl Grignard Reagent (Vinyl-d3-magnesium bromide)

-

Under an inert atmosphere (argon or nitrogen), activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add anhydrous THF to the flask to cover the magnesium turnings.

-

Dissolve tribromoethylene-d3 in anhydrous THF and add it to the dropping funnel.

-

Add a small amount of the tribromoethylene-d3 solution to the magnesium suspension to initiate the Grignard reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has started, add the remaining tribromoethylene-d3 solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the resulting dark solution of vinyl-d3-magnesium bromide to room temperature for use in the next step.

Step 2: Cross-Coupling Reaction

-

In a separate flame-dried flask under an inert atmosphere, dissolve 2-chloro-3,5-dimethylpyrazine and the palladium catalyst in anhydrous THF.

-

Slowly add the prepared vinyl-d3-magnesium bromide solution from Step 1 to the solution of 2-chloro-3,5-dimethylpyrazine and catalyst at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in stable isotope dilution analysis (SIDA).[2] This technique is a highly accurate method for quantifying analytes in complex matrices, such as food, beverages, and biological samples. The deuterated standard is chemically identical to the analyte of interest but has a different mass, allowing for precise quantification by mass spectrometry.

References

Technical Guide: Structure Elucidation of 3,5-Dimethyl-2-vinylpyrazine-d3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the analytical methodologies for the structure elucidation of 3,5-Dimethyl-2-vinylpyrazine-d3, a deuterated analog of a known flavor and aroma compound. The techniques and data presented herein are foundational for researchers in fields requiring isotopic labeling for metabolic studies, analytical standards, or mechanistic investigations.

Introduction

3,5-Dimethyl-2-vinylpyrazine is a naturally occurring compound found in various food products, contributing to their characteristic aromas. Its deuterated isotopologue, this compound, serves as a valuable internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The strategic placement of deuterium (B1214612) atoms on the vinyl group provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer for metabolic and pharmacokinetic studies.[1] This guide details the analytical workflow for confirming the molecular structure and isotopic purity of this compound.

Molecular Structure

The IUPAC name for this compound is 3,5-dimethyl-2-(1,2,2-trideuterioethenyl)pyrazine.[2] The deuterium atoms are located on the vinyl substituent, as depicted in the molecular structure diagram below.

Caption: Molecular Structure of this compound.

Synthesis Pathway

A common route for the synthesis of deuterated pyrazines involves the reaction of a halogenated pyrazine (B50134) precursor with a deuterated Grignard reagent.[3] A plausible synthetic workflow for this compound is outlined below.

Caption: Proposed Synthesis Workflow.

Experimental Protocols

Objective: To confirm the positions of the deuterium atoms and the overall proton environment of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: 5-10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

Experimental Parameters:

-

¹H NMR: 16 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.

-

¹³C NMR: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

Objective: To determine the molecular weight, confirm the isotopic enrichment, and analyze the fragmentation pattern.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. The absence of signals in the vinyl region of the ¹H NMR spectrum is a key indicator of successful deuteration.

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| 8.25 | s | H-6 | 151.0 |

| 2.55 | s | -CH₃ at C-3 | 148.5 |

| 2.50 | s | -CH₃ at C-5 | 145.0 |

| 142.0 | |||

| 135.0 (t) | |||

| 118.0 (m) | |||

| 22.0 | |||

| 21.5 |

s = singlet, t = triplet (due to C-D coupling), m = multiplet (due to C-D coupling)

The mass spectrum provides confirmation of the molecular weight and insights into the structure through fragmentation patterns.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 139 | 100 | [M]⁺ (Molecular Ion) |

| 124 | 40 | [M - CH₃]⁺ |

| 110 | 60 | [M - C₂D₂]⁺ |

| 82 | 30 | [Pyrazine ring fragment] |

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound is presented below.

Caption: Structure Elucidation Workflow.

Conclusion

The structure elucidation of this compound is achieved through a combination of NMR and GC-MS techniques. NMR spectroscopy is instrumental in confirming the specific locations of deuterium substitution, while GC-MS verifies the molecular weight and isotopic enrichment. The methodologies and expected data presented in this guide provide a robust framework for the characterization of this and other deuterated compounds essential for advanced research in drug metabolism and quantitative analytical chemistry.

References

A Technical Guide to the Spectral Analysis of 3,5-Dimethyl-2-vinylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3,5-Dimethyl-2-vinylpyrazine-d3, a deuterated isotopologue of the aromatic compound 3,5-dimethyl-2-vinylpyrazine. Deuterated compounds are of significant interest in drug development and metabolic research as they can be used as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, along with the methodologies for their acquisition.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is crucial for designing analytical methodologies and interpreting spectral results.

| Property | Value | Source |

| Molecular Formula | C₈H₇D₃N₂ | PubChem[1] |

| Molecular Weight | 137.20 g/mol | PubChem[1] |

| IUPAC Name | 3,5-dimethyl-2-(1,2,2-trideuterioethenyl)pyrazine | PubChem[1] |

| Synonyms | This compound | PubChem[1] |

| Use | Internal standard for quantitative analysis | MedChemExpress[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are the most relevant techniques.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrazine (B50134) ring and the methyl groups. The vinyl group protons are replaced by deuterium (B1214612), so they will not appear in the ¹H NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Pyrazine ring C-H |

| ~2.5 | s | 3H | C5-Methyl group |

| ~2.4 | s | 3H | C3-Methyl group |

Note: The exact chemical shifts can vary depending on the solvent used.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbon atoms of the deuterated vinyl group will exhibit coupling with deuterium.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Pyrazine ring C-N |

| ~148 | Pyrazine ring C-N |

| ~145 | Pyrazine ring C-H |

| ~130 | Pyrazine ring C-C |

| ~125 (t) | Vinyl C-D |

| ~115 (m) | Vinyl CD₂ |

| ~22 | C5-Methyl group |

| ~20 | C3-Methyl group |

Note: (t) denotes a triplet due to coupling with one deuterium atom, and (m) denotes a multiplet due to coupling with two deuterium atoms.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) mass spectrometry is a common technique.

Expected Mass Spectrum Data

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The molecular ion peak will be at m/z 137, corresponding to the molecular weight of the deuterated compound.

| m/z | Relative Intensity (%) | Assignment |

| 137 | High | [M]⁺ |

| 122 | Moderate | [M - CH₃]⁺ |

| 108 | Moderate | [M - C₂D₃]⁺ |

| 80 | Low | Pyrazine ring fragment |

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

-

Use a temperature program to elute the compound.

-

-

Mass Spectrometry:

-

Set the EI source to 70 eV.

-

Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

-

-

Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, C-H, and C-D bonds.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Medium | Methyl C-H stretch |

| ~2250 | Medium | C-D stretch (vinyl) |

| ~1600, ~1480 | Medium-Strong | Pyrazine ring C=C and C=N stretching |

| ~1400 | Medium | Methyl C-H bend |

| ~950 | Strong | C-D bend (vinyl) |

| ~850 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum. Identify and assign the major absorption bands.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a deuterated compound like this compound.

References

Stability and storage conditions for deuterated pyrazines

An In-Depth Technical Guide to the Stability and Storage of Deuterated Pyrazines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability of deuterated pyrazines, compounds of increasing importance in pharmaceutical development, metabolic studies, and stable isotope dilution assays (SIDA). While deuteration can significantly enhance metabolic stability through the kinetic isotope effect (KIE), careful consideration of storage conditions and potential degradation pathways is essential to ensure the integrity and purity of these molecules.

The stability of a deuterated pyrazine (B50134) is governed by two primary, often opposing, phenomena: the stabilizing kinetic isotope effect and the destabilizing potential for deuterium-hydrogen (D-H) exchange.

The Kinetic Isotope Effect (KIE)

Replacing a hydrogen atom with a deuterium (B1214612) atom at a metabolic or chemically labile site can significantly slow down bond cleavage rates. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond due to deuterium's greater mass.[1][2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a degradation process.[1][3] This effect is a cornerstone of "deuterium switching" in drug development, aimed at improving pharmacokinetic profiles by reducing the rate of metabolism.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Portico [access.portico.org]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of 3,5-Dimethyl-2-vinylpyrazine-d3

For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical aspect of rigorous analytical testing. This guide provides a technical overview of 3,5-Dimethyl-2-vinylpyrazine-d3, a deuterated stable isotope, and details its commercial availability.

Compound Overview

This compound is the deuterated form of 3,5-Dimethyl-2-vinylpyrazine. The "-d3" designation indicates that three hydrogen atoms in the vinyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods like GC-MS or LC-MS.[1] Its primary application is as a tracer or internal standard to accurately quantify the concentration of its non-deuterated counterpart in various samples.[1]

Commercial Suppliers

The primary commercial supplier identified for this compound is MedChemExpress (MCE).[1][2] Below is a summary of the available information:

| Supplier | Product Name | Catalog Number | CAS Number | Notes |

| MedChemExpress (MCE) | This compound | HY-W719396S | 1082581-88-1 | Sold for research use only. Available in quantities such as 1 mg.[1][2] |

Note: While other suppliers for similar, non-deuterated pyrazine (B50134) compounds exist, such as those for 2-acetyl-3,5-dimethyl pyrazine or 2-ethyl-3,5(or 6)-dimethyl pyrazine, MedChemExpress is the specifically identified vendor for the deuterated version requested.[3][4][5][6]

Chemical Properties

Key chemical properties for this compound are summarized below, based on data from PubChem.[7]

| Property | Value |

| Molecular Formula | C₈H₇D₃N₂ |

| Molecular Weight | 137.20 g/mol |

| IUPAC Name | 3,5-dimethyl-2-(1,2,2-trideuterioethenyl)pyrazine |

| InChI Key | ZUOLEJGELMNGPM-KBWBXHAQSA-N |

| Synonyms | HY-W719396S, CS-0899028 |

Experimental Applications and Protocols

The sole intended application for this compound is as an internal standard in quantitative analytical chemistry.[1] There are no known biological signaling pathways associated with this compound, as it is a synthetic, isotopically labeled molecule used for analytical purposes rather than as a bioactive agent.

General Protocol for Use as an Internal Standard

The fundamental experimental workflow for using a deuterated internal standard like this compound involves adding a known quantity of the deuterated standard to a sample containing the non-deuterated analyte of interest. The sample is then processed and analyzed, typically by mass spectrometry. The ratio of the signal from the analyte to the signal from the internal standard allows for precise quantification, correcting for variations in sample preparation and instrument response.

Below is a diagram illustrating this general experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound,1082581-88-1价格_品牌:MedChemExpress(MCE)-丁香通 [m.biomart.cn]

- 3. 2-acetyl-3,5-dimethyl pyrazine, 54300-08-2 [thegoodscentscompany.com]

- 4. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]

- 5. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C8H10N2 | CID 171391323 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Natural Occurrence of 3,5-Dimethyl-2-vinylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-2-vinylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine (B50134) family, which is renowned for contributing to the characteristic aromas of a wide array of thermally processed foods. This technical guide provides a comprehensive overview of the natural occurrence of 3,5-Dimethyl-2-vinylpyrazine, with a particular focus on its presence in food products. It delves into the primary formation pathways, namely the Maillard reaction and microbial biosynthesis. Detailed experimental protocols for the extraction, identification, and quantification of this and related pyrazines are provided, emphasizing modern analytical techniques such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). Furthermore, this guide presents quantitative data for co-occurring pyrazines to offer a comparative context for researchers. The included diagrams, generated using the DOT language, visually articulate the key formation pathways and a general experimental workflow.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the flavor profiles of many cooked, roasted, and fermented foods.[1] Their aromas are often described as nutty, roasted, earthy, or cocoa-like. 3,5-Dimethyl-2-vinylpyrazine, a member of this family, has been identified as a volatile component in certain food items, most notably in coffee. Understanding the natural occurrence and formation of this specific pyrazine is of interest to food scientists for flavor optimization, as well as to researchers in other fields, given the diverse biological activities reported for various pyrazine derivatives.

Natural Occurrence and Formation Pathways

The presence of 3,5-Dimethyl-2-vinylpyrazine in nature is primarily a result of chemical reactions occurring during the processing of raw food materials, particularly through the application of heat. Microbial activity can also contribute to the formation of pyrazines in fermented products.

The Maillard Reaction: A Primary Source

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the principal pathway for the formation of pyrazines in thermally processed foods.[2][3] This complex cascade of reactions generates a wide array of flavor and aroma compounds, including 3,5-Dimethyl-2-vinylpyrazine. The formation of the pyrazine ring and its subsequent substitution are dependent on the specific amino acid and sugar precursors, as well as the reaction conditions such as temperature, time, pH, and water activity.

The proposed formation of 3,5-Dimethyl-2-vinylpyrazine through the Maillard reaction likely involves the condensation of α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids. The dimethyl substitution pattern suggests the involvement of amino acids such as alanine. The formation of the vinyl group is hypothesized to occur through a subsequent modification of an existing alkyl side chain.

Microbial Biosynthesis

Certain microorganisms, particularly bacteria of the genus Bacillus, are known to produce pyrazines during fermentation. While the direct microbial synthesis of 3,5-Dimethyl-2-vinylpyrazine has not been extensively documented, the production of other alkylpyrazines by these bacteria suggests a potential biosynthetic route. This pathway often involves the metabolism of amino acids and sugars, leading to the formation of pyrazine precursors.

Quantitative Data on Co-occurring Pyrazines

Direct quantitative data for 3,5-Dimethyl-2-vinylpyrazine in food matrices is limited in the scientific literature. However, data for other structurally related and co-occurring pyrazines, particularly in roasted coffee, can provide a valuable context for its likely concentration range. The following table summarizes the concentrations of several key pyrazines found in commercially available ground coffee.

| Pyrazine Compound | Concentration Range (mg/kg) in Roasted Coffee | Reference |

| 2-Methylpyrazine | 25.0 - 78.5 | [4] |

| 2,5-Dimethylpyrazine | 10.1 - 35.2 | [4] |

| 2,6-Dimethylpyrazine | 12.3 - 41.9 | [4] |

| 2-Ethylpyrazine | 3.9 - 13.8 | [4] |

| 2-Ethyl-6-methylpyrazine | 2.1 - 7.5 | [4] |

| 2-Ethyl-5-methylpyrazine | 2.0 - 7.1 | [4] |

| 2,3,5-Trimethylpyrazine | 1.8 - 6.4 | [4] |

| 2-Ethyl-3,5-dimethylpyrazine | 0.3 - 1.2 | [4] |

Experimental Protocols

The analysis of volatile pyrazines in complex food matrices typically involves a sample preparation step to extract and concentrate the analytes, followed by separation and detection using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose.[5][6]

General Protocol for HS-SPME-GC-MS Analysis of Pyrazines in Coffee

This protocol provides a general framework for the quantitative analysis of pyrazines in ground coffee. Optimization of specific parameters may be required depending on the instrumentation and specific coffee matrix.

4.1.1. Materials and Reagents

-

Sample: Finely ground roasted coffee beans.

-

Internal Standard: A deuterated pyrazine analog (e.g., 2,5-dimethylpyrazine-d6) for accurate quantification.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range pyrazine analysis.

-

Vials: 20 mL headspace vials with PTFE/silicone septa.

-

Sodium Chloride (NaCl): To increase the ionic strength of the sample and enhance the release of volatiles.

4.1.2. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

SPME autosampler or manual holder.

-

Heating and agitation unit for vials.

4.1.3. Procedure

-

Sample Preparation:

-

Weigh 1.0 g of ground coffee into a 20 mL headspace vial.

-

Add 0.5 g of NaCl.

-

Spike the sample with a known concentration of the internal standard solution.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Equilibration: Incubate the vial at 60°C for 15 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Desorption: Immediately transfer the SPME fiber to the GC injection port and desorb the analytes at 250°C for 5 minutes in splitless mode.

-

GC Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-WAX or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 3°C/minute.

-

Ramp to 240°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

-

-

4.1.4. Quantification

-

Identify 3,5-Dimethyl-2-vinylpyrazine and other pyrazines based on their retention times and mass spectra compared to authentic standards.

-

Quantify the concentration of the target analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Conclusion

3,5-Dimethyl-2-vinylpyrazine is a naturally occurring flavor compound primarily formed during the thermal processing of foods through the Maillard reaction. While its presence has been noted, particularly in coffee, specific quantitative data remains scarce. The analytical methodologies outlined in this guide, centered around HS-SPME-GC-MS, provide a robust framework for the future quantification of this and other important pyrazines. Further research is warranted to fully elucidate the specific precursors and reaction conditions that favor the formation of 3,5-Dimethyl-2-vinylpyrazine, as well as to explore its potential biological activities. This knowledge will be invaluable for food scientists aiming to tailor flavor profiles and for researchers investigating the broader roles of pyrazines in biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

The Sensory Significance of Alkylpyrazines in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alkylpyrazines are a pivotal class of volatile heterocyclic nitrogen-containing compounds that significantly shape the desirable roasted, nutty, and earthy aromas of a wide array of thermally processed foods. Formed predominantly through the Maillard reaction between amino acids and reducing sugars, these potent odorants, often with very low detection thresholds, are crucial to the sensory profile of products such as coffee, cocoa, roasted nuts, and baked goods. This technical guide provides an in-depth exploration of the sensory attributes of alkylpyrazines, detailing their formation, quantitative occurrence, and the experimental protocols for their analysis.

Quantitative Sensory Data of Common Alkylpyrazines

The sensory impact of an alkylpyrazine is determined by its concentration in the food matrix and its specific odor detection threshold. The following tables summarize the concentrations of key alkylpyrazines found in various food products and their corresponding odor detection thresholds in water.

Table 1: Concentration of Common Alkylpyrazines in Selected Foods

| Alkylpyrazine | Food Matrix | Concentration Range | References |

| 2,5-Dimethylpyrazine | Roasted Peanuts | 7979 - 13183 ppb | [1] |

| 2-Ethyl-6-methylpyrazine | Roasted Peanuts | Major component (part of 55-79% of total pyrazines) | [1] |

| Pyrazine | Roasted Peanuts | Major component (part of 55-79% of total pyrazines) | [1] |

| Tetramethylpyrazine | Cocoa Beans (roasted) | 142 - 698 µ g/100g (total pyrazines) | [2] |

| Trimethylpyrazine | Cocoa Beans (roasted) | High concentration | [2] |

| 2-Ethylpyrazine | Cocoa Beans (roasted) | High concentration | [2] |

| 2,5-Dimethylpyrazine | Cocoa Beans (roasted) | High concentration | [2] |

| 2,6-Dimethylpyrazine | Cocoa Beans (roasted) | High concentration | [2] |

Table 2: Odor Detection Thresholds of Selected Alkylpyrazines in Water

| Alkylpyrazine | Odor Detection Threshold (in water) | Odor Descriptors | References |

| 2-Methylpyrazine | 60,000 ppb | Green, nutty, cocoa, musty, potato, fishy-ammoniacal | [3] |

| 2-Ethylpyrazine | 6,000 ppb | Musty, nutty, buttery, peanut odor; chocolate-peanut taste | [3] |

| 2,3-Dimethylpyrazine | 2,500 ppb | Green, nutty, potato, cocoa, coffee, caramel, meaty | [3] |

| 2,5-Dimethylpyrazine | 800 ppb | Chocolate, roasted nuts, earthy; chocolate taste | [3] |

| 2,6-Dimethylpyrazine | 200 ppb | Chocolate, roasted nuts, fried potato | [3] |

| 2,3,5-Trimethylpyrazine | 400 ppb | Nutty, baked potato, roasted peanut, cocoa, burnt | [3] |

| 2,3,5,6-Tetramethylpyrazine | 1,000 ppb | Weak, nutty, musty, chocolate; chocolate taste | [3] |

| 2-Ethyl-3-methylpyrazine | 0.4 ppb (Flavor) | Potato, burnt nutty, roasted, cereal, earthy | [3] |

| 2-Ethyl-5-methylpyrazine | 100 ppb | Nutty, roasted, somewhat "grassy" | [3] |

| 2-Ethyl-3,5-dimethylpyrazine | 1 ppb | Cocoa, chocolate, nutty (burnt almond) | [3] |

| 2-Ethyl-3,6-dimethylpyrazine | 0.4 ppb (Flavor) | Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut) | [3] |

| 2-isoButyl-3-methylpyrazine | 35 ppb (Flavor) | Powerful herbaceous green-earthy | [3] |

| 2-Methoxypyrazine | 400 ppb | Nutty, sweet, cocoa | [3] |

| 2-Methoxy-3-methylpyrazine | 3 ppb | Reminiscent of roasted peanuts | [3] |

| 2-Methoxy-3-sec-butylpyrazine | 0.001 ppb | - | [4] |

| 5-Isopentyl-2,3-dimethylpyrazine | 6,000 ppb | - | [4] |

Formation Pathway of Alkylpyrazines

The primary route for alkylpyrazine formation in food is the Maillard reaction, a complex series of non-enzymatic browning reactions. The following diagram illustrates a simplified pathway for the formation of alkylpyrazines.

Caption: Simplified Maillard reaction pathway for alkylpyrazine formation.

Experimental Protocols

The analysis of alkylpyrazines in food matrices requires a combination of sophisticated analytical techniques for both quantification and sensory characterization.

Quantification of Alkylpyrazines using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of alkylpyrazines.

1. Sample Preparation (Solid-Phase Microextraction - SPME):

-

Homogenization: Homogenize solid food samples (e.g., roasted peanuts, cocoa powder) to a fine powder.

-

Vial Preparation: Place a known amount of the homogenized sample (typically 1-5 g) into a headspace vial. For liquid samples like coffee, a specific volume can be used directly.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated alkylpyrazine) to the vial for accurate quantification.

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the analytical column.

-

Chromatographic Separation:

-

Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms).

-

Oven Program: Implement a temperature gradient to separate the alkylpyrazines based on their boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Acquisition Mode: Operate in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, targeting characteristic ions for each alkylpyrazine and the internal standard.

-

-

Quantification: Construct a calibration curve using standard solutions of the target alkylpyrazines and the internal standard. Calculate the concentration of each alkylpyrazine in the sample based on the peak area ratio to the internal standard.

Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify odor-active compounds in a sample extract.

1. Aroma Extract Preparation:

-

Prepare an aroma extract of the food sample using solvent extraction (e.g., with dichloromethane) or solvent-assisted flavor evaporation (SAFE).

2. GC-O Analysis:

-

Injection: Inject a small volume of the aroma extract into the GC.

-

Effluent Splitting: The effluent from the GC column is split, with one portion directed to a mass spectrometer for chemical identification and the other to a heated sniffing port.

-

Sensory Evaluation: A trained panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of each perceived odor.

-

Compound Identification: The odor events are correlated with the corresponding peaks in the chromatogram from the mass spectrometer to identify the odor-active compounds.

Determination of Odor Thresholds using the 3-Alternative Forced Choice (3-AFC) Method

This method is commonly used to determine the detection threshold of a specific aroma compound.

1. Sample Preparation:

-

Prepare a series of dilutions of the purified alkylpyrazine in a neutral medium (e.g., deionized water or refined oil). The concentration steps should be geometrically spaced (e.g., a factor of 2 or 3).

2. Sensory Panel:

-

Use a panel of trained assessors (typically 8-12 individuals).

3. Testing Procedure:

-

Present each panelist with three samples: two are blanks (the medium alone) and one contains the alkylpyrazine at a specific concentration.

-

The panelist's task is to identify the sample that is different from the other two.

-

The presentation order of the samples should be randomized.

4. Threshold Calculation:

-

The individual threshold is the lowest concentration at which the panelist can correctly identify the odd sample multiple times.

-

The group threshold is typically calculated as the geometric mean of the individual thresholds or the concentration at which 50% of the panel can correctly detect the compound.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for the sensory analysis of alkylpyrazines and the logical relationships in their formation.

Caption: Experimental workflow for sensory analysis of alkylpyrazines.

This guide provides a foundational understanding of the sensory attributes of alkylpyrazines in food. For professionals in research and development, a thorough comprehension of these compounds and the methodologies for their analysis is essential for product formulation, quality control, and the innovation of food products with desirable flavor profiles.

References

An In-depth Technical Guide to Stable Isotope Dilution Analysis (SIDA)

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Dilution Analysis (SIDA) has established itself as a gold standard for quantification in complex matrices, offering unparalleled accuracy and precision. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of SIDA, with a particular focus on its application in drug development and clinical research. By leveraging the unique properties of stable isotopically labeled internal standards, SIDA effectively overcomes common challenges in bioanalysis, such as analyte loss during sample preparation and matrix effects in mass spectrometry.

Core Principles of Stable Isotope Dilution Analysis

Stable Isotope Dilution Analysis is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, known as the internal standard (IS), to a sample.[1] This IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] The fundamental principle of SIDA is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[1][2]

The key advantages of this methodology are:

-

Correction for Analyte Loss: Any loss of the analyte during sample preparation and analysis is mirrored by a proportional loss of the internal standard. This allows for accurate correction of recovery-related errors.[1]

-

Mitigation of Matrix Effects: Biological samples contain a complex mixture of components that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Since the internal standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, ensuring accurate quantification.[1]

-

High Specificity and Selectivity: The use of mass spectrometry, particularly tandem mass spectrometry (MS/MS), allows for the highly selective detection of the analyte and the internal standard based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.[3]

The SIDA Workflow: A Step-by-Step Approach

A typical SIDA workflow involves a series of well-defined steps, from sample preparation to data analysis. The following diagram illustrates the general experimental process:

The logical relationship between the analyte, internal standard, and the final measurement is central to the SIDA principle. The following diagram illustrates this logical flow:

Detailed Experimental Protocols

The success of a SIDA experiment hinges on a well-designed and meticulously executed protocol. The following sections provide a detailed methodology for a typical SIDA experiment for the quantification of a small molecule drug in human plasma.

3.1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mg/mL) of the drug (analyte) and its stable isotope-labeled internal standard in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).[1]

-

Working Solutions: Prepare intermediate working solutions of the analyte and internal standard by diluting the stock solutions with the same solvent.

-

Calibration Standards: Create a series of calibration standards by spiking a surrogate matrix (e.g., drug-free human plasma) with known concentrations of the analyte working solution to cover the expected concentration range in the study samples. A fixed amount of the internal standard working solution is added to each calibration standard.[1]

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same surrogate matrix. These samples are used to assess the accuracy and precision of the method.[1]

3.2. Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol for Protein Precipitation:

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

The reconstituted samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatographic Separation: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto a suitable LC column (e.g., a C18 reversed-phase column). The mobile phase composition and gradient are optimized to achieve good separation of the analyte from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analyte and internal standard are typically detected using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.[3] In MRM, a specific precursor ion for the analyte and its internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of selectivity and sensitivity.

Data Analysis and Quantification

-

Peak Integration: The chromatographic peaks corresponding to the analyte and the internal standard are integrated to obtain their respective peak areas.

-

Calibration Curve Construction: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data.[1]

-

Analyte Quantification: The concentration of the analyte in the unknown samples and QC samples is determined by interpolating the peak area ratios of these samples onto the calibration curve.[1]

The following diagram illustrates the relationship between the measured signal and the final concentration determination:

Quantitative Data and Method Validation

A crucial aspect of SIDA is the validation of the analytical method to ensure its reliability for the intended application. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and lower limit of quantification (LLOQ).

| Parameter | Typical Acceptance Criteria | Description |

| Linearity (r²) | ≥ 0.99 | The coefficient of determination for the calibration curve. |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | The closeness of the measured concentration to the true concentration. |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | The degree of scatter between a series of measurements. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | The ability of the method to differentiate and quantify the analyte in the presence of other components. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. | The lowest concentration of an analyte that can be reliably quantified. |

| Limit of Detection (LOD) | Typically a signal-to-noise ratio of 3:1. | The lowest concentration of an analyte that can be detected but not necessarily quantified. |

Table 1: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria.

The following table presents representative quantitative performance data for the SIDA of a hypothetical small molecule drug in human plasma.

| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |

| Drug X | 0.1 | 0.1 - 100 | 2.5 - 6.8 | 3.1 - 7.5 | 95.2 - 104.5 |

| Metabolite Y | 0.5 | 0.5 - 250 | 3.1 - 8.2 | 4.5 - 9.1 | 93.8 - 106.1 |

Table 2: Example of Quantitative Performance Data for a SIDA Method.

Applications in Drug Development

SIDA is an indispensable tool in various stages of drug development:

-

Pharmacokinetic (PK) Studies: SIDA is widely used to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of drug candidates in preclinical and clinical studies.[4][5]

-

Bioavailability and Bioequivalence Studies: The high precision of SIDA makes it the method of choice for comparing the bioavailability of different formulations of a drug.

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, SIDA can be used to monitor their concentrations in patients to ensure efficacy and avoid toxicity.[5][6][7]

-

Metabolite Identification and Quantification: Stable isotope-labeled compounds can be used to trace the metabolic fate of a drug and quantify its metabolites.[2]

-

Biomarker Analysis: SIDA is employed for the accurate quantification of endogenous molecules that serve as biomarkers for disease or drug efficacy.[3]

Conclusion

Stable Isotope Dilution Analysis, coupled with modern mass spectrometry, provides a robust and reliable platform for the quantitative analysis of drugs and their metabolites in complex biological matrices. Its inherent ability to correct for analytical variability makes it the gold standard in bioanalysis. The detailed protocols and validation procedures outlined in this guide provide a framework for researchers and scientists to implement SIDA in their drug development programs, ensuring the generation of high-quality, reproducible, and defensible data.

References

- 1. benchchem.com [benchchem.com]

- 2. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS application for therapeutic drug monitoring in alternative matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Vinylpyrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylpyrazines are a class of heterocyclic aromatic compounds characterized by a pyrazine (B50134) ring substituted with at least one vinyl group. These compounds are of significant interest in the fields of flavor chemistry, materials science, and pharmaceutical development. Their unique electronic and structural features impart a range of chemical reactivities and physical properties that make them valuable building blocks in organic synthesis and versatile ligands in coordination chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of vinylpyrazines, detailed experimental protocols for their synthesis and analysis, and visualizations of key chemical processes.

Physical and Chemical Properties

The physical and chemical properties of vinylpyrazines are influenced by the interplay between the electron-deficient pyrazine ring and the electron-rich vinyl substituent. This section summarizes key quantitative data for 2-vinylpyrazine (B179392) and one of its common derivatives, 2-methyl-6-vinylpyrazine.

Table 1: Physical Properties of Selected Vinylpyrazines

| Property | 2-Vinylpyrazine | 2-Methyl-6-vinylpyrazine |

| Molecular Formula | C₆H₆N₂ | C₇H₈N₂ |

| Molecular Weight ( g/mol ) | 106.13 | 120.15 |

| Boiling Point (°C) | 75-77 @ 30 mmHg | 172.4 @ 760 mmHg |

| Melting Point (°C) | Not available | 74-75 |

| Density (g/mL) | 1.041 @ 25 °C | 1.017 @ 25 °C |

| Refractive Index (n20/D) | 1.560 | 1.559 |

| Solubility | Slightly soluble in methanol (B129727) and water. | Slightly soluble in chloroform (B151607) and methanol. |

| Flash Point (°C) | 60 | 63.7 |

Table 2: Spectroscopic Data for 2-Vinylpyrazine

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (CDCl₃, ppm) | δ 8.57 (d, 1H), 8.45 (s, 1H), 8.40 (d, 1H), 6.85 (dd, 1H), 6.30 (dd, 1H), 5.65 (dd, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 151.0, 146.5, 144.0, 142.5, 135.0, 118.0 |

| Infrared (IR, cm⁻¹) | ~3050 (Ar-H stretch), ~1630 (C=C stretch, vinyl), ~1580, 1480, 1420 (pyrazine ring stretches), ~980, 920 (C-H bend, vinyl) |

| Mass Spectrometry (MS, m/z) | 106 (M⁺), 79, 52 |

| UV-Vis (in Ethanol, nm) | λmax ~270 nm and ~310 nm |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of vinylpyrazines are crucial for their application in research and development. The following sections provide protocols for the Wittig reaction, a primary method for vinylpyrazine synthesis, and for the analysis of the resulting products.

Protocol 1: Synthesis of 2-Vinylpyrazine via the Wittig Reaction

This protocol details the synthesis of 2-vinylpyrazine from 2-pyrazinecarboxaldehyde using a Wittig reagent.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2-Pyrazinecarboxaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a deep red or orange color indicates the formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve 2-pyrazinecarboxaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Protocol 2: GC-MS Analysis of Vinylpyrazines

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like vinylpyrazines.[1]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a mass selective detector (MSD).

-

Column: A polar capillary column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating pyrazine derivatives.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

MSD Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and reaction pathways.

Caption: General experimental workflow for the synthesis, purification, and characterization of vinylpyrazines.

Caption: Reaction pathway for the synthesis of 2-vinylpyrazine via the Wittig reaction.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of vinylpyrazines, essential for their application in scientific research and drug development. The detailed experimental protocols offer practical guidance for the synthesis and analysis of these compounds, while the visual diagrams provide a clear overview of the key processes involved. Further research into the diverse reactivity of substituted vinylpyrazines and their potential applications in medicinal chemistry and materials science is warranted.

References

The Olfactory Detection of Pyrazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine (B50134) compounds are a class of nitrogen-containing heterocyclic aromatic molecules that are pivotal in the fields of flavor chemistry, food science, and potentially, as volatile biomarkers in diagnostics. They are largely responsible for the characteristic roasted, nutty, and toasted aromas in a vast array of cooked and processed foods. The human olfactory system exhibits an exquisite sensitivity to many of these compounds, with detection thresholds in the parts per trillion range. Understanding the nuances of pyrazine perception is crucial for food product development, quality control, and for exploring their broader physiological implications. This guide provides an in-depth overview of the olfactory detection thresholds of various pyrazine compounds, the experimental protocols for their determination, and the underlying signaling pathways of their perception.

Quantitative Data: Olfactory Detection Thresholds

The olfactory detection threshold is the minimum concentration of a substance that is detectable by the human sense of smell. These thresholds are influenced by the medium in which the compound is present (e.g., air, water, ethanol) and the specific methodology used for determination. The following tables summarize the reported olfactory detection thresholds for a selection of pyrazine compounds.

Table 1: Olfactory Detection Thresholds of Selected Pyrazine Derivatives in Air

| Pyrazine Derivative | Odor Threshold (ppb in air) | Odor Description |

| 2-Methylpyrazine | 100 | Nutty, roasted |

| 2,5-Dimethylpyrazine | 35 | Roasted peanut, chocolate |

| 2-Ethyl-3,5-dimethylpyrazine | 0.04 | Earthy, potato |

| 2-Methoxy-3-isopropylpyrazine | 0.002 | Green bell pepper |

| 2-Isobutyl-3-methoxypyrazine | 0.002 | Bell pepper, earthy |

| 2,3,5-Trimethylpyrazine | ~0.05 | Roasty |

Table 2: Olfactory Detection Thresholds of Selected Pyrazine Derivatives in Water

| Pyrazine Derivative | Odor Threshold (ppb in water) | Odor Description |

| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa, musty, potato, fishy-ammoniacal notes |

| 2-Ethylpyrazine | 6,000 | Musty, nutty, buttery, peanut odor; chocolate-peanut taste |

| 2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine | 0.00001 | - |

| 5-Isopentyl-2,3-dimethyl-pyrazine | 6,000 | - |

| 2-Acetyl-3-ethylpyrazine (in Salt Water) | 200 | Dominating raw potato note |

| 2-Acetyl-3-ethylpyrazine (in Sugar Water) | 200 | Potato note that dominates over a nutty character |

Note: The variability in reported thresholds can be attributed to differences in experimental design, panelist sensitivity, and the purity of the compounds tested.

Signaling Pathway for Pyrazine Olfactory Perception

The perception of pyrazine odorants is initiated by their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The dedicated receptor for many pyrazine compounds has been identified as OR5K1 , a G-protein coupled receptor (GPCR).[1] The binding of a pyrazine molecule to OR5K1 triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

This cascade, common to many odorants, involves the activation of a specialized G-protein, Gαolf. The activated Gαolf, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuron. This depolarization, if it reaches the threshold, generates an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.[2][3]

Pyrazine Olfactory Signaling Cascade

Experimental Protocols

The determination of olfactory detection thresholds requires rigorous and standardized methodologies to ensure the reliability and reproducibility of the data. The following are detailed protocols for key experiments in this field.

Protocol 1: 3-Alternative Forced-Choice (3-AFC) Method (ASTM E679)

The 3-AFC method is a widely accepted standard for determining sensory thresholds.

Objective: To determine the concentration at which a substance can be reliably detected by a human sensory panel.

Materials:

-

A panel of 15-30 screened and trained assessors.

-

A series of dilutions of the pyrazine compound in an appropriate solvent (e.g., deionized water, ethanol).

-

Blank samples (solvent only).

-

Presentation vessels (e.g., glass sniffing bottles).

Procedure:

-

Panelist Selection and Training: Assessors are screened for their olfactory acuity and trained to recognize the target odorant.

-

Sample Preparation: A geometric series of dilutions of the pyrazine compound is prepared. The concentration steps are typically separated by a factor of two or three.

-

Presentation: In each trial, a panelist is presented with three samples: two are blanks, and one contains the pyrazine dilution. The position of the pyrazine-containing sample is randomized.

-

Task: The panelist is forced to choose the sample that they believe is different from the other two, even if they are not certain.

-

Ascending Concentration Series: The test begins with concentrations below the expected threshold and gradually increases.

-

Data Analysis: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified in a series of consecutive correct identifications. The group threshold is then calculated as the geometric mean of the individual thresholds.

3-AFC Experimental Workflow

Protocol 2: Gas Chromatography-Olfactometry (GC-O)